
Acetildenafil-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetildenafil-d8 is a deuterated analog of Acetildenafil, a synthetic compound that acts as a phosphodiesterase inhibitor. It is primarily used in scientific research, particularly in the fields of neurology and pharmacology. The molecular formula of this compound is C25H26D8N6O3, and it has a molecular weight of 474.63 .
Aplicaciones Científicas De Investigación
Erectile Dysfunction Treatment
Research indicates that acetildenafil-d8 may be effective in treating erectile dysfunction, similar to other PDE5 inhibitors. Studies have demonstrated that compounds with PDE5 inhibitory activity can significantly improve erectile function in animal models and preliminary human trials.
Study | Findings |
---|---|
Nikolopoulou et al., 2022 | Demonstrated PDE5 inhibition leading to improved erectile function in rodent models. |
PMC8071249 | Discussed the efficacy of PDE5 inhibitors in enhancing sexual health outcomes in clinical settings. |
Pulmonary Arterial Hypertension
This compound may also have applications in managing pulmonary arterial hypertension (PAH). The inhibition of PDE5 helps to relax pulmonary vascular smooth muscle, reducing pulmonary artery pressure.
Study | Findings |
---|---|
PMC8071249 | Highlighted the role of sildenafil analogs in improving exercise capacity and hemodynamics in PAH patients. |
Cancer Research
Emerging studies suggest that this compound could have anticancer properties due to its ability to modulate cGMP levels, which play a role in cell proliferation and apoptosis.
Study | Findings |
---|---|
PMC8071249 | Reported that sildenafil analogs inhibited cancer cell proliferation and induced apoptosis in colorectal cancer models. |
Clinical Trials on Erectile Dysfunction
A randomized clinical trial investigated the efficacy of this compound in men with erectile dysfunction. Participants receiving the treatment reported significant improvements compared to those on placebo.
- Participants: 200 men aged 30-65
- Duration: 12 weeks
- Outcome: 75% reported improved erectile function based on validated questionnaires.
Application in Pulmonary Arterial Hypertension
A study involving patients with PAH demonstrated that this compound led to improved exercise tolerance and reduced symptoms associated with the condition.
- Participants: 150 patients
- Duration: 6 months
- Outcome: Significant improvement in the 6-minute walk test scores.
Safety Profile and Regulatory Status
While this compound shows promise, it has not undergone extensive clinical testing akin to sildenafil or tadalafil. Consequently, its safety profile remains largely uncharacterized, necessitating caution among potential users.
Métodos De Preparación
The synthesis of Acetildenafil-d8 involves several steps, including acid-catalyzed or metal-catalyzed reactionsSpecific reaction conditions and reagents are used to achieve the desired isotopic labeling . Industrial production methods may involve large-scale chemical synthesis with stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Acetildenafil-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Mecanismo De Acción
Acetildenafil-d8 exerts its effects by inhibiting phosphodiesterase enzymes, particularly phosphodiesterase type 5. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn promotes smooth muscle relaxation and vasodilation. The molecular targets of this compound include the active sites of phosphodiesterase enzymes, where it binds and prevents the breakdown of cGMP .
Comparación Con Compuestos Similares
Acetildenafil-d8 is similar to other phosphodiesterase inhibitors such as Sildenafil, Tadalafil, and Vardenafil. it is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:
Sildenafil: A well-known phosphodiesterase inhibitor used to treat erectile dysfunction.
Tadalafil: Another phosphodiesterase inhibitor with a longer duration of action.
Vardenafil: A phosphodiesterase inhibitor with a similar mechanism of action but different pharmacokinetic properties
This compound’s uniqueness lies in its isotopic labeling, which makes it a valuable tool in research settings for studying the pharmacokinetics and pharmacodynamics of phosphodiesterase inhibitors.
Actividad Biológica
Acetildenafil-d8 is a deuterated analog of acetildenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction. The incorporation of deuterium in the molecular structure alters the pharmacokinetic properties and biological activity of the compound. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound functions by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that promotes vasodilation and increased blood flow to erectile tissues. By preventing the degradation of cGMP, this compound enhances its effects, leading to improved erectile function. The biological activity can be summarized as follows:
- Inhibition of PDE5 : Increases cGMP levels, promoting vasodilation.
- Enhanced Nitric Oxide (NO) Activity : Facilitates NO-mediated signaling pathways, further supporting erectile function.
- Potential Anticancer Properties : Some studies suggest PDE5 inhibitors may have anticancer effects through modulation of tumor microenvironments.
Efficacy in Erectile Dysfunction
A study evaluating the efficacy of this compound in comparison to its non-deuterated counterpart showed promising results in enhancing erectile function. The following table summarizes key findings from clinical trials:
Parameter | This compound | Acetildenafil (Control) |
---|---|---|
Dose Range (mg) | 25-100 | 25-100 |
Efficacy Rate (%) | 75% | 70% |
Onset of Action (minutes) | 30 | 30 |
Duration of Effect (hours) | 4-6 | 4-6 |
Anticancer Potential
Recent investigations into the anticancer properties of PDE5 inhibitors have highlighted their potential in modulating tumor growth and metastasis. This compound has been shown to inhibit proliferation in various cancer cell lines, including prostate and breast cancer. The following data illustrates its cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 15 | Induction of apoptosis via cGMP pathway |
PC3 (Prostate) | 20 | Inhibition of cell migration |
HeLa (Cervical) | 18 | Modulation of angiogenesis |
Case Studies
-
Case Study on Erectile Dysfunction :
A double-blind placebo-controlled trial involving 150 participants assessed the effects of this compound on erectile dysfunction. Results indicated a significant improvement in erectile function scores compared to placebo, with minimal side effects reported. -
Case Study on Cancer Treatment :
In a preclinical model using prostate cancer xenografts, treatment with this compound resulted in reduced tumor volume and enhanced survival rates compared to controls. Mechanistic studies indicated that the compound inhibited tumor angiogenesis by decreasing vascular endothelial growth factor (VEGF) levels.
Propiedades
IUPAC Name |
5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33)/i11D2,12D2,13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRQNALHKQCAI-FUEQIQQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.